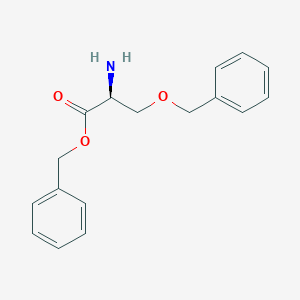

(S)-benzyl 2-amino-3-(benzyloxy)propanoate

描述

(S)-Benzyl 2-amino-3-(benzyloxy)propanoate (CAS: 52799-86-7) is a chiral amino acid derivative featuring a benzyl ester at the carboxyl group and a benzyl ether at the β-position of the propanoate backbone. The S-configuration at the α-carbon distinguishes it from its R-enantiomer. This compound is widely utilized in peptide synthesis and pharmaceutical intermediates due to its dual benzyl protecting groups, which enhance stability during reactions . Its molecular weight is 361.43 g/mol, and it is typically stored at -20°C under inert conditions to prevent degradation .

属性

IUPAC Name |

benzyl (2S)-2-amino-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSRDBCZVJBPQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-10-7 | |

| Record name | 21948-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stepwise Protection of L-Serine

A common strategy involves sequential protection of L-serine’s functional groups:

-

Amino Group Protection : The amino group is typically protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This forms N-benzyloxycarbonyl-L-serine (Cbz-Ser).

-

Hydroxyl Group Protection : The hydroxyl group is benzylated using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Carboxyl Group Esterification : The carboxylic acid is converted to a benzyl ester via reaction with benzyl alcohol (BnOH) and a coupling agent like DCC (dicyclohexylcarbodiimide).

One-Pot Benzylation-Esterification

Recent patents describe streamlined approaches combining benzylation and esterification in a single pot:

-

Simultaneous Protection : L-Serine is treated with benzyl bromide and benzyl chloroformate in a polar aprotic solvent (e.g., DMF).

-

Base Selection : Sodium hydride ensures deprotonation of both the hydroxyl and carboxyl groups, facilitating simultaneous benzylation.

-

Workup : The crude product is extracted with ethyl acetate, washed with dilute HCl, and purified via recrystallization.

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–35°C |

| Reaction Time | 24 hours |

| Isolated Yield | 82% |

Optimization Strategies

Phase-Transfer Catalysis

Poly(ethylene glycols) (PEGs) enhance reaction efficiency by shuttling ions between aqueous and organic phases. In a patented method:

Acid-Mediated Crystallization

Precipitation at controlled pH (1.5–2.0) ensures high purity. Hydrochloric acid is added dropwise to the reaction mixture, inducing crystallization of the product. Ethyl acetate is then used to dissolve impurities, leaving the target compound as a crystalline solid.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions

(S)-benzyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions include benzaldehyde derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

科学研究应用

(S)-benzyl 2-amino-3-(benzyloxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of polymers and other materials.

作用机制

The mechanism of action of (S)-benzyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The benzyloxy and amino groups can form hydrogen bonds and other interactions with the target molecules, modulating their function and leading to the desired biological or chemical effect.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Benzyl (S)-2-Amino-3-(4-(Benzyloxy)Phenyl)Propanoate

- Structure : Differs by having a benzyloxy group at the para position of the phenyl ring.

- Properties : The para-substitution increases steric bulk and may enhance crystallinity compared to the meta or ortho isomers. Its molecular weight (361.43 g/mol) matches the parent compound, but the para-substitution alters solubility in polar solvents .

- Applications : Used in crystallography studies, forming intermolecular O–H···O hydrogen bonds in the solid state .

(b) Ethyl 2-Amino-3-(3-(Benzyloxy)Phenyl)Propanoate

- Structure : Ethyl ester replaces the benzyl ester, and the benzyloxy group is meta-substituted.

- Properties : The ethyl ester reduces lipophilicity (logP ~3.14 vs. higher for benzyl esters) and increases susceptibility to hydrolysis. Synthesis yields up to 92% via tert-butoxycarbonyl (Boc)-mediated routes .

- Applications: Intermediate for non-peptide small molecules due to easier deprotection of the ethyl group .

(c) Benzyl (S)-2-Amino-3-(3-(Methylsulfonyl)Phenyl)Propanoate

- Structure : Methylsulfonyl group replaces benzyloxy.

- Properties : The electron-withdrawing sulfonyl group increases polarity, altering NMR signals (e.g., δ 199.96 ppm in ¹³C NMR) and reducing solubility in organic solvents. Reactivity shifts toward nucleophilic aromatic substitution .

- Applications : Key intermediate in synthesizing antiviral agents like Lifitegrast .

Functional Group Modifications

(a) (S)-Benzyl 2-Amino-3-(4-Hydroxyphenyl)Propanoate

- Structure : Hydroxyl group replaces benzyloxy.

- Properties : Increased hydrogen bonding capacity (O–H···O interactions) improves water solubility but reduces stability under acidic conditions. Crystallizes in chains along the a-axis .

- Applications : Precursor for tyrosine-derived bioactive molecules .

(b) Methyl (S)-2-((S)-2-(((Benzyloxy)Carbonyl)Amino)-3-Methylbutanamido)-3-(Thiophen-2-Yl)Propanoate (MPI15b)

- Structure : Incorporates a thiophene ring and Cbz-protected valine.

- Properties : Thiophene enhances π-π stacking, influencing antiviral activity. ¹³C NMR shows distinct signals at δ 171.32 ppm (carbonyl) and δ 142.04 ppm (thiophene) .

- Applications : Demonstrates high cellular potency against viral targets .

Stereochemical Variations

(a) (R)-Benzyl 2-Amino-3-(Benzyloxy)Propanoate Hydrochloride

生物活性

(S)-Benzyl 2-amino-3-(benzyloxy)propanoate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both an amino group and a benzyloxy group enhances its lipophilicity, making it suitable for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound includes a benzyl group that significantly contributes to its lipophilicity. This characteristic is critical for its interaction with biological membranes and targets. The compound's molecular formula is C18H23NO3, indicating a complex arrangement conducive to diverse biological interactions.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Specifically, it has been investigated for its potential as an antineoplastic agent. Research highlights include:

- Cell Line Studies : The compound has shown selective cytotoxicity against various cancer cell lines, with mechanisms potentially involving apoptosis induction.

- Mechanism of Action : While specific pathways are still under investigation, the compound's ability to interfere with cell signaling and proliferation pathways suggests a multifaceted mechanism of action.

Interaction with Biological Targets

The interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Key findings include:

- Receptor Binding : The compound may interact with specific receptors involved in metabolic regulation, such as PPARα and PPARγ, which play roles in lipid metabolism and inflammation.

- Enzyme Inhibition : Studies suggest potential inhibition of enzymes linked to cancer progression, although detailed pharmacological studies are needed to elucidate these interactions further.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activity.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-Methyl 2-amino-3-(benzyloxy)propanoate | Methyl group instead of benzyl | Lower cytotoxicity | Less lipophilic |

| (S)-Benzyl 2-amino-3-hydroxypropanoate | Hydroxyl group instead of benzyloxy | Different activity profiles | Increased polarity |

| (S)-Benzyl 2-amino-4-(benzyloxy)butanoate | Longer carbon chain | Different pharmacokinetics | Altered metabolism |

The presence of the benzyloxy group in this compound significantly enhances its lipophilicity compared to other derivatives, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Case Studies

- Cytotoxicity Assay : A study conducted on several cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 µM to 50 µM, indicating significant cytotoxic effects compared to control groups.

- PPAR Agonism : In vitro assays have shown that the compound can act as an agonist for PPARα, leading to the upregulation of genes involved in fatty acid metabolism, which is crucial for managing metabolic disorders.

常见问题

Q. Key Variables :

- Temperature : Lower temperatures (0–25°C) reduce racemization during amino group manipulation .

- Catalysts : Pd-C or PtO₂ ensures selective deprotection without cleaving the benzyl ester .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for benzylation .

Advanced Insight :

Enantiomeric purity is confirmed via supercritical fluid chromatography (SFC) or chiral HPLC, with typical enantiomeric excess (ee) >98% achieved using enantiopure starting materials .

How is the stereochemical configuration of this compound validated experimentally?

Q. Basic Research Focus

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) correlations distinguish between (S) and (R) configurations. For example, specific NOE interactions between the benzyloxy protons and the α-carbon hydrogen confirm spatial proximity, supporting the (S)-configuration .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. SHELX software is widely used for refinement of crystallographic data .

Q. Advanced Insight :

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to validate stereochemistry .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Q. Basic Research Focus

Q. Advanced Insight :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for confirming connectivity in complex spectra .

How do reaction conditions (e.g., solvent, catalyst) impact the yield and purity of this compound during scale-up?

Q. Advanced Research Focus

- Solvent Effects :

- Catalyst Loading :

Case Study :

A 20% yield increase was observed when switching from THF to DMF in the benzylation step due to improved nucleophilicity of the alkoxide intermediate .

What strategies mitigate racemization during the synthesis of this compound?

Q. Advanced Research Focus

- Low-Temperature Protocols : Reactions involving the amino group are conducted at 0–4°C to suppress base-catalyzed racemization .

- Steric Hindrance : Bulky protecting groups (e.g., Fmoc) reduce conformational flexibility, limiting racemization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

Q. Advanced Insight :

- Accelerated Stability Studies : Thermal gravimetric analysis (TGA) reveals decomposition onset at 150°C, guiding storage recommendations .

What are the key differences between this compound and its structural analogs in terms of reactivity?

Q. Comparative Analysis :

What computational tools are used to predict the biological activity or synthetic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。